N-(3,5-dichlorophenyl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and a phenoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-phenoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(3,5-dichlorophenyl)succinimide
- 3,5-dichlorobenzamide derivatives
Uniqueness
N-(3,5-dichlorophenyl)-2-phenoxybenzamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and phenoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H13Cl2NO2 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-phenoxybenzamide |
InChI |
InChI=1S/C19H13Cl2NO2/c20-13-10-14(21)12-15(11-13)22-19(23)17-8-4-5-9-18(17)24-16-6-2-1-3-7-16/h1-12H,(H,22,23) |
InChI Key |
AAGKRZYIRBDBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.